molecular formula C7H12ClNS2 B2743112 2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride CAS No. 1173049-56-3

2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride

Cat. No.: B2743112
CAS No.: 1173049-56-3
M. Wt: 209.75
InChI Key: FXDTUWRVBVSIGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride typically involves the reaction of thien-3-ylmethanol with thioethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiophene structure allows it to bind to certain proteins and enzymes, modulating their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride include:

  • 2-[(Thien-2-ylmethyl)thio]ethanamine hydrochloride
  • 2-[(Thien-4-ylmethyl)thio]ethanamine hydrochloride
  • 2-[(Fur-3-ylmethyl)thio]ethanamine hydrochloride

Uniqueness

What sets this compound apart from its similar compounds is its specific thiophene substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other related compounds .

Properties

IUPAC Name

2-(thiophen-3-ylmethylsulfanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS2.ClH/c8-2-4-10-6-7-1-3-9-5-7;/h1,3,5H,2,4,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDTUWRVBVSIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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